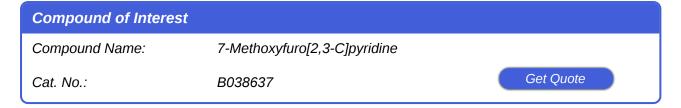


Mass Spectrometry Analysis of 7-Methoxyfuro[2,3-c]pyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of **7-Methoxyfuro[2,3-c]pyridine**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its fragmentation behavior and outline a robust analytical methodology.

Predicted Mass Spectral Data

The mass spectrum of **7-Methoxyfuro[2,3-c]pyridine** is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its furo[2,3-c]pyridine core and methoxy substituent. The quantitative data presented below is theoretical and based on common fragmentation patterns observed for similar heterocyclic compounds.



Predicted Fragment	Structure	m/z (amu)	Relative Abundance	Proposed Origin
Molecular Ion [M] [·] +	C ₈ H ₇ NO ₂ ·+	149.05	Moderate to High	lonization of the parent molecule
[M-CH₃] ⁺	C7H4NO2 ⁺	134.03	High	Loss of a methyl radical from the methoxy group
[M-CO] [·] +	C7H7NO [*] +	121.05	Moderate	Loss of carbon monoxide from the furan ring
[M-CH₃-CO] ⁺	C ₆ H ₄ NO ⁺	106.03	Moderate to High	Sequential loss of a methyl radical and carbon monoxide
[C5H4N]+	C₅H₄N+	78.03	Moderate	Cleavage of the furan ring

Proposed Experimental Protocol

The following protocol outlines a standard methodology for the analysis of **7-Methoxyfuro[2,3-c]pyridine** using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

2.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **7-Methoxyfuro[2,3-c]pyridine** in a high-purity volatile solvent such as methanol or acetonitrile.
- Working Solutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological fluids, reaction mixtures), an appropriate sample extraction method such as liquid-liquid extraction



or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

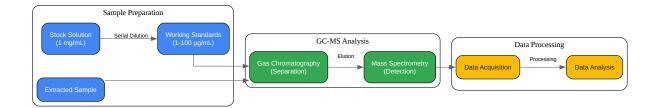
2.2. GC-MS Instrumentation and Conditions

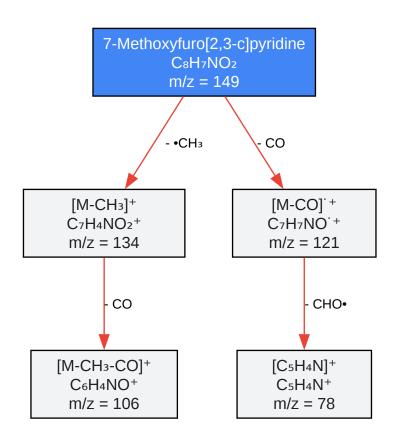
- Gas Chromatograph:
 - Column: A 30 m x 0.25 mm internal diameter capillary column coated with a 0.25 μm film of a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
 - Inlet: Split/splitless injector operated in splitless mode at 250°C.
 - Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-500.
 - Data Acquisition: Full scan mode.

Visualized Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the proposed experimental workflow and the theoretical fragmentation pathway of **7-Methoxyfuro[2,3-c]pyridine**.







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